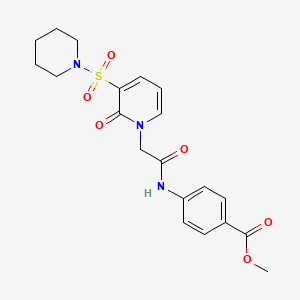

![molecular formula C17H13NO B2947746 phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 63477-89-4](/img/structure/B2947746.png)

phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

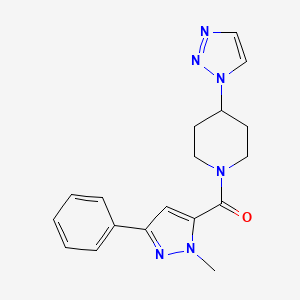

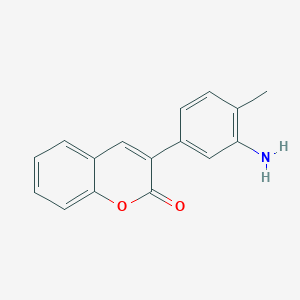

Phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone is a chemical entity utilized in the biomedicine domain as an intermediary in the preparation of drugs . It exhibits promising anti-tumor properties and is being studied intensively for its potential in tackling diverse types of cancers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Phenylenediamine reacted with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one-pot reaction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The motives for the formation of supramolecular and crystal structures have been established .作用机制

Target of Action

The primary target of 1-(2-benzoylphenyl)-1H-pyrrole is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

1-(2-benzoylphenyl)-1H-pyrrole interacts with its targets, the PPARs, by binding to a hormone response element located in the promoter region of target genes . This binding results in the activation of PPAR/RXR heterodimers, leading to the specific induction of subsets of genes controlling lipids, carbohydrates, and energy homeostasis .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid and carbohydrate metabolism. It influences the PPARs, which are involved in the regulation of genes controlling lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . The compound also affects the SN2 pathway, typically associated with 1° benzylic halides .

Pharmacokinetics

The pharmacokinetics of 1-(2-benzoylphenyl)-1H-pyrrole involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that these properties significantly impact the bioavailability of the compound, determining its concentration in the body and thus its therapeutic effect .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression related to lipid and carbohydrate metabolism. By activating PPARs, the compound can influence the expression of genes that regulate lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . This can lead to changes in cellular metabolism and potentially impact conditions like diabetes and obesity.

实验室实验的优点和局限性

One of the advantages of phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone is its high affinity for the dopamine transporter, which makes it a useful tool for imaging studies of the dopamine system. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

未来方向

There are many future directions for research on phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone, including further investigation of its potential use in treating addiction and other psychiatric disorders, as well as its potential use as a tool for imaging studies of the dopamine system. Other potential directions for research include the synthesis of analogs of this compound with improved pharmacological properties and the investigation of the potential use of this compound in other areas of neuroscience research.

合成方法

Phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction between an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction between an aryl halide and an organoborane in the presence of a palladium catalyst. Both of these methods have been used to synthesize this compound with high yields and purity.

科学研究应用

Phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine transporter, which makes it a potential candidate for imaging studies of the dopamine system. This compound has also been studied for its potential use in treating addiction and other psychiatric disorders, as it has been found to inhibit the reuptake of dopamine and other neurotransmitters.

属性

IUPAC Name |

phenyl-(2-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCSDWSOHXREBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)